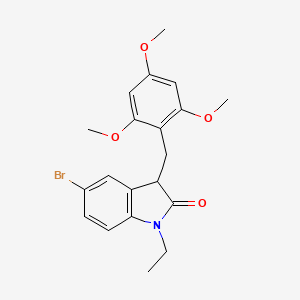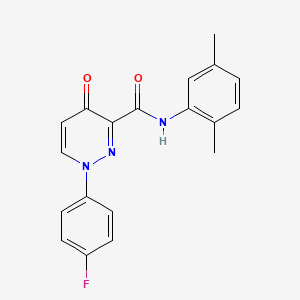![molecular formula C26H25ClN4O4S B11373962 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11373962.png)
5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-ETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a methanesulfonyl group, a carboxamide group, and several aromatic rings, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-ETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the carboxamide group. The final steps involve the coupling of the aromatic rings through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable molecule for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-ETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-METHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-ISOPROPYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(4-ETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the methanesulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25ClN4O4S |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-3-18-8-12-21(13-9-18)29-25(32)24-23(15-28-26(30-24)36(2,33)34)31(17-22-5-4-14-35-22)16-19-6-10-20(27)11-7-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
TUZKFZCCETZLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11373886.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11373910.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373929.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11373939.png)
![N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11373941.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11373942.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11373948.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11373955.png)

![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B11373972.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate](/img/structure/B11373978.png)
![Methyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11373980.png)
![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11373990.png)
